1,2,3,5-Tetraisopropylbenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

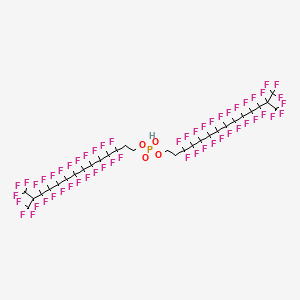

1,2,3,5-Tetraisopropilbenceno es un compuesto orgánico con la fórmula molecular C18H30. Es un derivado del benceno, donde cuatro átomos de hidrógeno son reemplazados por grupos isopropilo en las posiciones 1, 2, 3 y 5. Este compuesto es conocido por sus propiedades estructurales únicas y sus aplicaciones en varios campos de la investigación científica y la industria.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: 1,2,3,5-Tetraisopropilbenceno se puede sintetizar mediante la alquilación de Friedel-Crafts del benceno con cloruro de isopropilo en presencia de un catalizador ácido de Lewis como el cloruro de aluminio. La reacción generalmente ocurre en condiciones anhidras para evitar la hidrólisis del catalizador.

Métodos de producción industrial: La producción industrial de 1,2,3,5-Tetraisopropilbenceno sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de reactores de flujo continuo para garantizar una mezcla eficiente y transferencia de calor. Las condiciones de reacción están optimizadas para maximizar el rendimiento y minimizar los subproductos.

Análisis De Reacciones Químicas

Tipos de reacciones: 1,2,3,5-Tetraisopropilbenceno experimenta varias reacciones químicas, incluyendo:

Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes fuertes como el permanganato de potasio o el ácido crómico, lo que lleva a la formación de ácidos carboxílicos.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando gas hidrógeno en presencia de un catalizador metálico como el paladio, lo que resulta en la formación de derivados de ciclohexano sustituidos con isopropilo.

Sustitución: Las reacciones de sustitución aromática electrófila pueden ocurrir, donde los grupos isopropilo pueden ser reemplazados por otros sustituyentes como halógenos o grupos nitro.

Reactivos y condiciones comunes:

Oxidación: Permanganato de potasio (KMnO4), ácido crómico (H2CrO4)

Reducción: Gas hidrógeno (H2), catalizador de paladio (Pd/C)

Sustitución: Halógenos (Cl2, Br2), agentes de nitración (HNO3/H2SO4)

Productos principales:

Oxidación: Ácidos carboxílicos

Reducción: Derivados de ciclohexano sustituidos con isopropilo

Sustitución: Derivados halogenados o nitrados de 1,2,3,5-Tetraisopropilbenceno

Aplicaciones Científicas De Investigación

1,2,3,5-Tetraisopropilbenceno tiene varias aplicaciones en la investigación científica, incluyendo:

Química: Utilizado como precursor en la síntesis de moléculas orgánicas complejas y como reactivo en varias reacciones orgánicas.

Biología: Estudiado por su potencial actividad biológica e interacciones con biomoléculas.

Medicina: Investigado por sus potenciales propiedades terapéuticas y como bloque de construcción para el desarrollo de fármacos.

Industria: Utilizado en la producción de productos químicos y materiales especiales con propiedades específicas.

Mecanismo De Acción

El mecanismo de acción de 1,2,3,5-Tetraisopropilbenceno involucra su interacción con objetivos moleculares y vías dentro de un sistema. Los efectos del compuesto están mediados por su capacidad de experimentar varias reacciones químicas, lo que lleva a la formación de intermediarios activos que interactúan con enzimas o receptores específicos. Estas interacciones pueden resultar en cambios en los procesos celulares y las vías bioquímicas.

Compuestos similares:

- 1,2,4,5-Tetraisopropilbenceno

- 1,3,5-Triisopropilbenceno

- 1,4-Diisopropilbenceno

Comparación: 1,2,3,5-Tetraisopropilbenceno es único debido a las posiciones específicas de los grupos isopropilo en el anillo de benceno, que influyen en su reactividad química y propiedades físicas. En comparación con 1,2,4,5-Tetraisopropilbenceno, el isómero 1,2,3,5 puede exhibir diferentes efectos estéricos y electrónicos, lo que lleva a variaciones en los resultados de las reacciones y las aplicaciones. Del mismo modo, 1,3,5-Triisopropilbenceno y 1,4-Diisopropilbenceno tienen diferentes patrones de sustitución, lo que afecta su comportamiento químico y sus usos.

Comparación Con Compuestos Similares

- 1,2,4,5-Tetraisopropylbenzene

- 1,3,5-Triisopropylbenzene

- 1,4-Diisopropylbenzene

Comparison: 1,2,3,5-Tetraisopropylbenzene is unique due to the specific positions of the isopropyl groups on the benzene ring, which influence its chemical reactivity and physical properties. Compared to 1,2,4,5-Tetraisopropylbenzene, the 1,2,3,5-isomer may exhibit different steric and electronic effects, leading to variations in reaction outcomes and applications. Similarly, 1,3,5-Triisopropylbenzene and 1,4-Diisopropylbenzene have different substitution patterns, affecting their chemical behavior and uses.

Propiedades

Número CAS |

29040-93-5 |

|---|---|

Fórmula molecular |

C18H30 |

Peso molecular |

246.4 g/mol |

Nombre IUPAC |

1,2,3,5-tetra(propan-2-yl)benzene |

InChI |

InChI=1S/C18H30/c1-11(2)15-9-16(12(3)4)18(14(7)8)17(10-15)13(5)6/h9-14H,1-8H3 |

Clave InChI |

QFVQBSPZFKZLCN-UHFFFAOYSA-N |

SMILES canónico |

CC(C)C1=CC(=C(C(=C1)C(C)C)C(C)C)C(C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-pyridylmethyl N-[2-[[(1S,2S,4S)-1-benzyl-2-hydroxy-5-phenyl-4-[[2-(2-pyridylmethoxycarbonylamino)benzoyl]amino]pentyl]carbamoyl]phenyl]carbamate](/img/structure/B12726562.png)